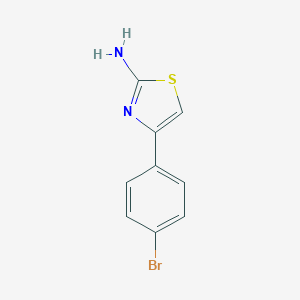

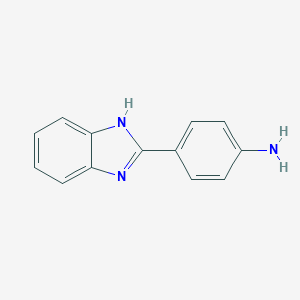

![molecular formula C11H11N3OS B183028 N-[4-(3-aminophenyl)-2-thiazolyl]acetamide CAS No. 134812-30-9](/img/structure/B183028.png)

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

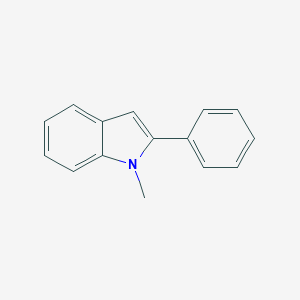

“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” is a chemical compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is white to brown in solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule’s structure. Physical And Chemical Properties Analysis

“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” has a molecular weight of 233.29 g/mol . It has a topological polar surface area of 96.2 Ų, indicating the size of the molecule’s polar surface . The compound has a complexity of 262, which is a measure of the structural complexity of the molecule .Scientific Research Applications

Cancer Treatment Research

This compound has been identified as a novel scaffold active against both sensitive and resistant cancer cells. It has shown high in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound, referred to as 6b, induces cell death through the concomitant induction of apoptosis and autophagy. It also demonstrates good pharmacokinetic properties and a significant reduction of tumor growth in vivo on an A375 xenograft model in mice .

Drug Discovery and Optimization

The structure-activity relationships of this compound have been explored to optimize its bioactivity. This process has led to the discovery of derivatives with enhanced efficacy against cancer cells. The optimization of such compounds is crucial for developing more effective and less toxic therapeutic agents .

Pharmacokinetics and Dynamics

Research into the pharmacokinetic and pharmacodynamic properties of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide is essential for understanding its behavior in biological systems. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for predicting the compound’s performance in clinical settings .

Molecular Mechanism Elucidation

Studies on this compound also involve elucidating its molecular mechanisms of action. This includes understanding how it interacts with cellular targets, which pathways it affects, and how it induces cell death in cancer cells. Such information can provide insights into the compound’s potential side effects and therapeutic windows .

Resistance Mechanism Studies

Another important application is investigating how cancer cells develop resistance to this compound. Understanding the mechanisms of resistance can lead to the development of combination therapies or new derivatives that can overcome such resistance .

Bioactive Molecule Synthesis

The compound serves as a scaffold for synthesizing a new class of bioactive molecules. These molecules can have various applications, not only in cancer therapy but also in other areas of medicinal chemistry where novel therapeutic agents are needed .

Chemical Biology Tools

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide: can be used as a chemical biology tool to probe the function of biological pathways. By affecting specific pathways, researchers can study the biological outcomes and further understand the role of those pathways in disease states .

In Vivo Efficacy Studies

The compound’s efficacy is not limited to in vitro studies; it also extends to in vivo models. This includes assessing its therapeutic potential in animal models of various diseases, particularly those related to oncology .

Mechanism of Action

Target of Action

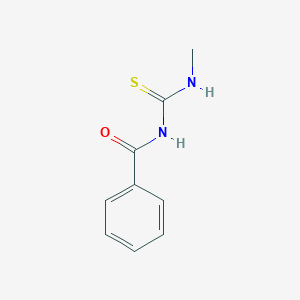

N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide, also known as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .

Mode of Action

It is known that 2-aminothiazole derivatives can inhibit tubulin polymerization , which is crucial for cell division. This suggests that N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide might interact with its targets, possibly tubulin or related proteins, leading to changes in cell division and growth.

Pharmacokinetics

It is soluble in cold water, ethanol, and acetone, and slightly soluble in benzene , which may influence its bioavailability.

properties

IUPAC Name |

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTECODUDYGFNTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424265 |

Source

|

| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |

CAS RN |

134812-30-9 |

Source

|

| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide against cancer cells?

A1: The research primarily focuses on the compound's efficacy against cancer cell lines. While the exact mechanism of action isn't fully elucidated, the study indicates that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (also referred to as 6b in the paper) induces cell death through a combination of apoptosis and autophagy. [] This suggests that the compound disrupts essential cellular processes leading to programmed cell death in both pathways. Further research is needed to pinpoint the specific molecular targets and pathways involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)